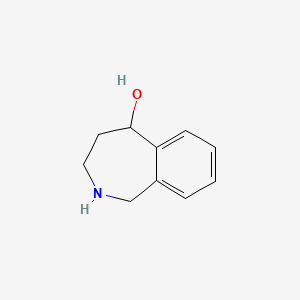

2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol

Description

BenchChem offers high-quality 2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c12-10-5-6-11-7-8-3-1-2-4-9(8)10/h1-4,10-12H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDTCSQHVULAFEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=CC=CC=C2C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Therapeutic potential of 2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol scaffolds

An In-Depth Technical Guide to the Therapeutic Potential of 2,3,4,5-Tetrahydro-1H-2-benzazepin-5-ol Scaffolds

Foreword: Unlocking a Privileged Scaffold in Modern Drug Discovery

The 2,3,4,5-tetrahydro-1H-2-benzazepine framework, and specifically its 5-hydroxy substituted variant, represents a quintessential "privileged scaffold" in medicinal chemistry. Its inherent conformational flexibility, combined with multiple points for synthetic diversification, has allowed for the development of potent and selective modulators for a remarkable range of biological targets. This guide moves beyond a simple recitation of facts to provide a deeper, mechanistic understanding of this scaffold's potential. We will explore the causal relationships behind synthetic strategies, dissect the pharmacological data to understand structure-activity relationships, and provide actionable, field-tested protocols for researchers aiming to innovate within this chemical space. Our focus is on not just the "what," but the "why" and the "how," empowering drug development professionals to leverage this versatile core for next-generation therapeutics.

Section 1: The Benzazepine Core - A Structural and Synthetic Overview

The 2,3,4,5-tetrahydro-1H-2-benzazepine is a seven-membered heterocyclic ring fused to a benzene ring. The inclusion of a hydroxyl group at the 5-position introduces a critical hydrogen bonding donor/acceptor site, significantly influencing pharmacokinetic properties and target engagement.

Strategic Approaches to Synthesis

The construction of the benzazepine nucleus is a non-trivial synthetic challenge, with ring strain and entropy working against cyclization. Consequently, several robust methods have been developed, each with distinct advantages.

-

Ring-Closing Metathesis (RCM): A powerful strategy that has gained favor for its functional group tolerance. The general approach involves synthesizing a diallylated acetanilide precursor, which then undergoes RCM using a Grubbs-type catalyst to form the seven-membered ring. This method was instrumental in preparing 2,3-dihydro-[1H]-2-benzazepines, which can be subsequently hydroxylated and oxidized to yield the desired 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones.[1]

-

Intramolecular Heck Arylation: This palladium-catalyzed cross-coupling reaction provides an efficient route to the benzazepine core. It is particularly useful for creating specific substitution patterns on the aromatic ring.

-

Reductive Amination/Cyclization: A classical yet effective method. This pathway often involves the cyclization of a precursor containing both an amine and a carbonyl or aldehyde group, which can be formed from a dialkylated 1,3-dithiane. This approach was used to generate the parent 2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-one scaffold.[1]

The choice of synthetic route is dictated by the desired substitution pattern, scalability, and the need for stereochemical control. For instance, RCM offers excellent control over the initial dihydrobenzazepine structure, which can then be elaborated upon.

General Synthetic Workflow Example

The following diagram illustrates a conceptual workflow for the synthesis of a substituted benzazepine, highlighting key decision points for diversification.

Caption: PARP-1 inhibition leading to synthetic lethality in cancer cells.

Summary of Biological Activities

The diverse activities of this scaffold are summarized below.

| Target Class | Specific Target | Therapeutic Area | Representative Compound/Series | Reference |

| Dopamine Receptors | D1 Antagonist | CNS Disorders (e.g., Schizophrenia) | SCH 23390 | [2] |

| Serotonin Receptors | 5-HT2A Agonist | CNS Disorders | Benzazepine Derivatives | [3] |

| NMDA Receptors | GluN2B Imaging Agent | Neurological Disorders | [18F]PF-NB1 | [4] |

| Muscarinic Receptors | M3 Antagonist | Overactive Bladder, COPD | 5-hydroxy-tetrahydro-benzazepin-4-ones | [1] |

| DNA Repair Enzymes | PARP-1 Inhibitor | Oncology | Compound 11b | [5] |

Section 3: Validated Experimental Protocols

To facilitate research in this area, we provide detailed protocols for key assays used to characterize these compounds. These protocols are designed as self-validating systems, incorporating necessary controls for robust and reproducible data.

Protocol: Radioligand Binding Assay for Receptor Affinity (e.g., 5-HT2A)

This protocol determines the equilibrium dissociation constant (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for receptor binding.

Materials:

-

Cell membranes from CHO-K1 cells stably expressing the human 5-HT2A receptor.

-

Radioligand: [3H]-ketanserin (Specific Activity: ~50 Ci/mmol).

-

Non-specific binding control: 1 µM Methysergide.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Test compounds dissolved in DMSO.

-

96-well assay plates, filter mats, scintillation fluid, and a microplate scintillation counter.

Methodology:

-

Preparation: Thaw cell membranes on ice. Dilute in assay buffer to a final concentration that yields sufficient signal (e.g., 10-20 µg protein per well).

-

Assay Plate Setup:

-

Total Binding Wells: Add 50 µL assay buffer.

-

Non-Specific Binding (NSB) Wells: Add 50 µL of 1 µM Methysergide.

-

Test Compound Wells: Add 50 µL of test compound at various concentrations (e.g., 10-point serial dilution from 10 µM to 0.1 nM).

-

-

Radioligand Addition: Add 50 µL of [3H]-ketanserin (at a final concentration of ~1 nM) to all wells.

-

Membrane Addition: Add 100 µL of the diluted cell membrane preparation to all wells. The final volume is 200 µL.

-

Incubation: Incubate the plates at room temperature for 60-120 minutes to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Dry the filter mats, place them in scintillation vials with scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

-

Protocol: Flow Cytometry Assay for Apoptosis Induction

This protocol quantifies apoptosis in cancer cells (e.g., A549) treated with a test compound using Annexin V and Propidium Iodide (PI) staining.

Caption: Experimental workflow for apoptosis analysis by flow cytometry.

Interpretation:

-

Annexin V-/PI- (Lower Left Quadrant): Live, healthy cells.

-

Annexin V+/PI- (Lower Right Quadrant): Early apoptotic cells.

-

Annexin V+/PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.

-

Annexin V-/PI+ (Upper Left Quadrant): Necrotic cells.

An effective pro-apoptotic compound will show a dose-dependent increase in the population of cells in the lower-right and upper-right quadrants. [5]

Section 4: Conclusion and Future Perspectives

The 2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol scaffold has unequivocally demonstrated its value as a versatile and potent core for drug discovery. Its successful application in developing selective ligands for CNS receptors, muscarinic antagonists, and first-in-class PARP-1 inhibitors underscores its therapeutic potential across disparate fields like neuropharmacology, pulmonology, and oncology.

The future of this scaffold lies in further exploration and refinement. Key opportunities include:

-

Stereoselective Synthesis: Developing robust asymmetric syntheses to access single enantiomers, which often possess improved potency and reduced off-target effects.

-

Scaffold Hopping and Bioisosteric Replacement: Systematically modifying the core and its substituents to explore new chemical space and target profiles.

-

Targeting New Disease Areas: Leveraging the scaffold's proven ability to interact with diverse protein families to explore its potential against inflammatory, metabolic, or infectious diseases.

For researchers and drug development professionals, the 2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol scaffold is not merely a starting point but a validated foundation upon which the next generation of innovative medicines can be built.

References

- Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N,N‑Acetals.

- Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors.

- Supplementary data for: Synthesis of 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones; selective antagonists of muscarinic. The Royal Society of Chemistry.

- Synthesis of 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones: Selective antagonists of muscarinic (M3) receptors.

- Synthesis and pharmacological activity of 2,3,4,5,-tetrahydro-1,5-methano-1H-3-benzazepines. PubMed.

- (R)-(+)-8-Chloro-2,3,4,5-tetrahydro-3-[11C]methyl-5-phenyl-1H-3-benzazepin-7-ol ([11C]SCH 23390).

-

Structure-Affinity Relationships of 2,3,4,5-Tetrahydro-1 H-3-benzazepine and 6,7,8,9-Tetrahydro-5 H-benzoa[4]nnulen-7-amine Analogues and the Discovery of a Radiofluorinated 2,3,4,5-Tetrahydro-1 H-3-benzazepine Congener for Imaging GluN2B Subunit-Containing N-Methyl-d-aspartate Receptors. PubMed.

- From Wood to Tetrahydro-2-benzazepines in Three Waste-Free Steps: Modular Synthesis of Biologically Active Lignin-Derived Scaffolds.

- synthesis and pharmacology of novel 3-benzazecines and 3-benzazonines as potential 5-HT2A and dopamine receptor ligands. PubMed.

- List of miscellaneous 5-HT2A receptor agonists. Wikipedia.

- Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. MDPI.

- Structure, Function, and Pharmaceutical Ligands of 5-Hydroxytryptamine 2B Receptor. MDPI.

Sources

- 1. researchgate.net [researchgate.net]

- 2. (R)-(+)-8-Chloro-2,3,4,5-tetrahydro-3-[11C]methyl-5-phenyl-1H-3-benzazepin-7-ol ([11C]SCH 23390) - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. List of miscellaneous 5-HT2A receptor agonists - Wikipedia [en.wikipedia.org]

- 4. Structure-Affinity Relationships of 2,3,4,5-Tetrahydro-1 H-3-benzazepine and 6,7,8,9-Tetrahydro-5 H-benzo[7]annulen-7-amine Analogues and the Discovery of a Radiofluorinated 2,3,4,5-Tetrahydro-1 H-3-benzazepine Congener for Imaging GluN2B Subunit-Containing N-Methyl-d-aspartate Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1’-cyclohexan]-5-ol derivatives as PARP-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Literature review of 2-benzazepin-5-ol in medicinal chemistry

Content Type: In-depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 2-benzazepine scaffold represents a privileged but underutilized chemical space compared to its ubiquitously explored isomers, the 1,4-benzodiazepines and 1-benzazepines. Within this class, 2-benzazepin-5-ol (and its oxidized congener, 2-benzazepin-5-one) serves as a critical pharmacophore and synthetic handle. The 5-position, being benzylic and stereogenic in reduced forms, offers a unique vector for optimizing binding affinity in G-protein coupled receptors (GPCRs), specifically Muscarinic M3 receptors, and serves as a rigidifying element in peptidomimetics.

This guide analyzes the synthetic accessibility, structural activity relationships (SAR), and therapeutic applications of 2-benzazepin-5-ol derivatives, moving beyond basic descriptions to causal experimental logic.

Structural Analysis & Chemical Space

Scaffold Architecture & Numbering

The 2-benzazepine core consists of a benzene ring fused to a seven-membered azepine ring containing a nitrogen atom at position 2. Correct numbering is vital for SAR discussion:

-

Position 1: Methylene bridge (benzylic).

-

Position 2: Nitrogen atom (secondary or tertiary amine).

-

Position 3, 4: Ethylene bridge.

-

Position 5: Benzylic carbon (distal to N). This is the focal point of this review.

The 5-hydroxyl group introduces a chiral center at a benzylic position, significantly influencing the puckering of the seven-membered ring. Unlike the planar aromatic fusion, the C3-C4-C5 segment adopts a twist-boat or chair-like conformation, allowing the 5-OH to direct substituents into specific hydrophobic pockets of target proteins.

Physicochemical Properties

-

Lipophilicity: The core is moderately lipophilic (cLogP ~2.0–2.5 for simple derivatives), but the 5-OH group lowers this, improving solubility and metabolic stability compared to the bare scaffold.

-

Conformational Rigidity: The 2-benzazepine ring is less flexible than an open-chain phenethylamine but more flexible than a tricyclic dibenzazepine. This "Goldilocks" rigidity makes it ideal for mimicking

-turn motifs in peptides.

Synthetic Methodologies

Accessing the 2-benzazepin-5-ol core requires overcoming the entropic penalty of forming a seven-membered ring. Three primary strategies have emerged as field-standards.

Method A: Ring-Closing Metathesis (RCM)

-

Mechanism: Uses a Grubbs catalyst to close the diene precursor.

-

Protocol Logic: This is the most versatile route for introducing the 5-hydroxyl group. The precursor is typically a sulfonamide-tethered diene. Post-cyclization, the resulting alkene (at C4-C5) is subjected to hydroboration-oxidation or dihydroxylation to yield the 5-ol.

-

Critical Step: The choice of protecting group on Nitrogen (Position 2) is crucial. Sulfonamides (Ts, Ns) facilitate RCM by enforcing a cis-oid rotamer conformation that brings the alkenes closer.

Method B: Intramolecular Friedel-Crafts Cyclization

-

Mechanism: Acid-mediated cyclization of an N-substituted amino acid derivative or cinnamylamide.

-

Protocol Logic: This method often yields the 1-one or 3-one initially, or the fully unsaturated system. Accessing the 5-ol requires subsequent functionalization (e.g., benzylic oxidation). It is preferred for generating large libraries of N-alkyl derivatives for wound healing screens.

Method C: From 1,3-Dithianes (The "Umpolung" Route)

-

Mechanism: Lithiated 1,3-dithiane attacks a benzyl chloride electrophile, followed by ring closure.

-

Relevance: Specifically used to synthesize 5-hydroxy-2,3,4,5-tetrahydro-2-benzazepin-4-ones .[1][2] The dithiane serves as a masked carbonyl (C4), allowing controlled introduction of the C5-hydroxyl via subsequent reduction or hydrolysis steps.

Visualization: Synthetic Workflows

Caption: Comparative synthetic routes to the 2-benzazepine scaffold. RCM provides the most direct access to the 5-hydroxyl derivative.

Medicinal Chemistry & SAR

The 2-benzazepin-5-ol scaffold has demonstrated potency in three distinct therapeutic areas.

Muscarinic M3 Receptor Antagonists

-

Target: Treatment of COPD and overactive bladder.

-

Key Compound: 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-one derivatives.[1][2]

-

SAR Insight:

-

The 5-hydroxyl group is critical for H-bonding interactions within the receptor pocket.

-

Stereochemistry: The (4RS, 5SR) diastereomer (cis-relationship between 4-substituent and 5-OH) often shows superior binding profiles.

-

N-Substitution: Bulky groups (e.g., cyclohexylmethyl) at Position 2 enhance hydrophobic collapse with the receptor.

-

-

Data Summary:

-

Selectivity: Some derivatives show >40-fold selectivity for M3 over M2 receptors (guinea pig atria), a crucial parameter to avoid cardiac side effects.

-

Wound Healing (Epithelial Migration)

-

Mechanism: Promotion of epithelial cell migration without proliferation (distinct from growth factors).[3]

-

Key Compound: N-alkyl-2-benzazepines (often lacking the 5-OH, but the scaffold is identical).

-

Protocol: 7-endo selective radical cyclization is used to generate these libraries.

-

Clinical Relevance: Potential for treating chronic non-healing wounds where proliferation is not the limiting factor but migration is.

Peptidomimetics (Opioid Receptors)

-

Concept: The 2-benzazepin-3-one scaffold acts as a constrained phenylalanine mimic.

-

Application: Used in the design of Endomorphin-2 analogues.

-

Mechanism: By incorporating the phenylalanine side chain into the 7-membered ring, the peptide backbone is locked into a specific conformation (often a

-turn), reducing the entropic penalty of binding to the

Experimental Protocol: Synthesis of 5-Hydroxy-2-benzazepine

Standardized protocol adapted from RCM methodology (Reference 1).

-

Precursor Assembly: React o-vinylbenzaldehyde with allylamine followed by reduction to form the secondary amine. Protect with Tosyl chloride to yield N-allyl-N-(2-vinylbenzyl)-4-methylbenzenesulfonamide.

-

Cyclization (RCM):

-

Dissolve the diene (1.0 equiv) in anhydrous DCM (0.01 M concentration to favor intramolecular reaction).

-

Add Grubbs II catalyst (5 mol%).

-

Reflux for 2-4 hours under Argon.

-

Validation: Monitor disappearance of starting material by TLC.

-

Concentrate and purify via silica gel chromatography to obtain 2,3-dihydro-2-benzazepine .

-

-

Hydroxylation:

-

Dissolve the alkene in THF at 0°C.

-

Add BH3·THF complex (1.2 equiv). Stir for 2 hours.

-

Quench with 3M NaOH followed by 30% H2O2.

-

Extract with EtOAc.

-

Result: The 2-benzazepin-5-ol is obtained as a mixture of enantiomers (if not using chiral boranes).

-

Visualization: SAR & Biological Targets

Caption: Structure-Activity Relationship (SAR) map highlighting the role of specific scaffold positions in therapeutic targeting.

References

-

Synthesis of 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones: Selective antagonists of muscarinic (M3) receptors. Source: Organic & Biomolecular Chemistry, 2008.[2] URL:[Link] Significance: Primary source for the 5-ol synthesis via RCM and dithiane routes, and M3 activity data.

-

Concise Synthesis of 2-Benzazepine Derivatives and Their Biological Activity. Source: The Journal of Organic Chemistry, 2012.[4] URL:[Link] Significance: Details the Intramolecular Friedel-Crafts method and wound healing applications.

-

From Wood to Tetrahydro-2-benzazepines in Three Waste-Free Steps. Source: ACS Sustainable Chemistry & Engineering, 2019. URL:[Link] Significance:[1][3][5][6][7][8][9] Modern green chemistry approaches to the scaffold using Pictet-Spengler type reactions.[10]

-

Synthesis and anthelmintic activity of a series of pyrazino[2,1-a][2]benzazepine derivatives. Source: Journal of Medicinal Chemistry, 1980s (Classic Reference for Epsiprantel). URL:[Link] (Search Term: Epsiprantel synthesis) Significance:[11] Validates the 2-benzazepine core in marketed veterinary drugs (Epsiprantel).

Sources

- 1. Synthesis of 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones: selective antagonists of muscarinic (M3) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Concise synthesis of 2-benzazepine derivatives and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and anthelmintic activity of a series of pyrazino[2,1-a][2]benzazepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. From Wood to Tetrahydro-2-benzazepines in Three Waste-Free Steps: Modular Synthesis of Biologically Active Lignin-Derived Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

The Pivotal Role of the 5-Hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepine Scaffold in Dopamine Receptor Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,3,4,5-tetrahydro-1H-2-benzazepine scaffold is a cornerstone in the development of ligands targeting dopamine receptors. Its unique conformational flexibility allows for the precise orientation of pharmacophoric elements, leading to compounds with high affinity and selectivity for various dopamine receptor subtypes. This technical guide delves into the significance of the 5-hydroxyl group within this scaffold, exploring its role in receptor interaction and the overall pharmacological profile of these compounds. While specific data for the parent compound, 2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol, is not extensively available in public literature, this guide will synthesize information from closely related analogs to provide a comprehensive overview of the synthesis, pharmacological evaluation, and therapeutic potential of this important class of molecules in dopamine receptor research.

Introduction: The Benzazepine Scaffold in Dopamine Receptor Modulation

Dopamine receptors, a class of G protein-coupled receptors (GPCRs), are central to numerous physiological processes, including motor control, cognition, and reward.[1] Dysregulation of the dopaminergic system is implicated in a range of neurological and psychiatric disorders such as Parkinson's disease, schizophrenia, and addiction.[1] The development of selective ligands for the five dopamine receptor subtypes (D1-D5) is a key objective in medicinal chemistry to create more effective and safer therapeutics.

The 1-phenyl-benzazepine framework has emerged as a particularly fruitful template for the discovery of D1-like receptor ligands, yielding compounds with a wide spectrum of functional activities, from full agonists to antagonists.[2] The conformational properties of the seven-membered azepine ring are crucial for biological activity, with a preference for a chair-like conformation and an axial orientation of the 1-phenyl group for optimal D1 receptor binding.

Synthesis of the 5-Hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepine Core

The synthesis of 2,3,4,5-tetrahydro-1H-2-benzazepine derivatives, particularly those bearing a hydroxyl group at the 5-position, can be achieved through various synthetic routes. One common approach involves the cyclization of appropriate precursors. For instance, the synthesis of the closely related 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones has been accomplished via ring-closing metathesis of suitably functionalized precursors, followed by hydroxylation and oxidation.[3] Another strategy involves the base-promoted addition of a protected aminomethyl dithiane to a substituted benzyl chloride, followed by a series of transformations including desilylation, oxidation, and reductive amination to form the benzazepine ring system.[3]

Illustrative Synthetic Workflow

The following diagram outlines a generalized synthetic approach to the 5-hydroxy-tetrahydro-benzazepine core, based on established chemical principles.

Caption: Generalized synthetic workflow for 5-hydroxy-benzazepines.

Pharmacological Characterization at Dopamine Receptors

The evaluation of novel benzazepine derivatives at dopamine receptors is a critical step in understanding their therapeutic potential. This typically involves a combination of in vitro binding and functional assays.

Radioligand Binding Assays: Determining Receptor Affinity

Radioligand binding assays are the gold standard for determining the affinity (Ki) of a test compound for a specific receptor. These assays utilize a radiolabeled ligand with known high affinity and selectivity for the target receptor. The ability of the unlabeled test compound to displace the radioligand is measured, allowing for the calculation of its inhibitory constant (Ki).

Experimental Protocol: Dopamine Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for human dopamine D1, D2, D3, D4, and D5 receptors.

Materials:

-

Membrane preparations from cells stably expressing recombinant human dopamine receptor subtypes.

-

Radioligands: [³H]-SCH 23390 (for D1/D5), [³H]-Spiperone or [³H]-Raclopride (for D2/D3/D4).

-

Non-specific binding determinant (e.g., Butaclamol or Haloperidol).

-

Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

Test compound stock solution.

-

Glass fiber filters (pre-soaked in polyethyleneimine).

-

Scintillation cocktail and counter.

Procedure:

-

Plate Setup: In a 96-well plate, set up triplicate wells for total binding (membranes, radioligand, buffer), non-specific binding (membranes, radioligand, high concentration of non-specific determinant), and competitive binding (membranes, radioligand, varying concentrations of the test compound).

-

Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.

-

Filtration: Terminate the assay by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays: Elucidating Mechanism of Action

Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or partial agonist at a given receptor. For dopamine receptors, which are coupled to adenylyl cyclase, measuring changes in intracellular cyclic AMP (cAMP) levels is a common method to assess functional activity.

-

D1-like receptors (D1 and D5) are coupled to the Gαs protein, and their activation leads to an increase in cAMP production.

-

D2-like receptors (D2, D3, and D4) are coupled to the Gαi protein, and their activation leads to a decrease in cAMP production.

Experimental Protocol: cAMP Functional Assay for D1 Receptors

Objective: To determine the functional activity (e.g., EC50, Emax) of a test compound at the human dopamine D1 receptor.

Materials:

-

CHO or HEK293 cells stably expressing the human D1 dopamine receptor.

-

Assay medium (e.g., DMEM with 0.1% BSA and 0.5 mM IBMX).

-

Test compound stock solution.

-

Reference agonist (e.g., Dopamine or SKF 38393).

-

cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based biosensor).

Procedure:

-

Cell Plating: Seed the D1-expressing cells into a 96-well plate and allow them to adhere overnight.

-

Compound Addition: On the day of the assay, replace the culture medium with assay medium containing varying concentrations of the test compound. For antagonist testing, pre-incubate the cells with the test compound before adding a fixed concentration of a reference agonist.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP detection kit.

-

Data Analysis: For agonist activity, plot the cAMP concentration against the logarithm of the test compound concentration and determine the EC50 (concentration for 50% of maximal response) and Emax (maximal response) values. For antagonist activity, determine the IC50 value for the inhibition of the reference agonist response.

Structure-Activity Relationships (SAR) of 5-Hydroxy-Benzazepines

While specific data for 2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol is limited, SAR studies on related benzazepine analogs provide valuable insights into the role of the 5-hydroxyl group.

-

Hydrogen Bonding: The hydroxyl group at the 5-position can act as a hydrogen bond donor or acceptor, potentially forming key interactions with amino acid residues in the dopamine receptor binding pocket. This can significantly influence both binding affinity and functional activity.

-

Conformational Constraint: The presence and stereochemistry of the 5-hydroxyl group can influence the conformational preference of the seven-membered azepine ring, which is a critical determinant of dopaminergic activity.

-

Chirality: The carbon bearing the 5-hydroxyl group is a chiral center. It is well-established for many benzazepine derivatives that the biological activity resides predominantly in one enantiomer. For example, in the case of the D1 agonist 2,3,4,5-tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine, the dopaminergic activity is almost exclusively found in the R-enantiomer.[4][5]

Logical Relationship of SAR in Benzazepine Ligands

Caption: Interplay of structure and activity in benzazepine ligands.

Therapeutic Potential and Future Directions

The 5-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepine scaffold represents a promising starting point for the design of novel dopamine receptor modulators. The ability to fine-tune the pharmacological profile by modifying substituents and stereochemistry makes this class of compounds highly attractive for drug discovery efforts targeting a range of CNS disorders.

Future research in this area should focus on:

-

The systematic synthesis and pharmacological evaluation of a broader range of 5-hydroxy-benzazepine derivatives to establish a more detailed SAR.

-

Elucidation of the precise binding modes of these ligands within the different dopamine receptor subtypes through molecular modeling and structural biology studies.

-

In vivo characterization of lead compounds to assess their pharmacokinetic properties, brain penetration, and efficacy in animal models of neurological and psychiatric diseases.

By leveraging the knowledge gained from existing benzazepine research and employing modern drug discovery technologies, the 5-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepine scaffold holds significant promise for the development of the next generation of dopamine-targeted therapeutics.

References

-

CUNY Academic Works. (n.d.). Synthetic and Biological Studies on Benzazepine Derivatives as Dopamine Receptor Ligands. Retrieved from [Link]

- Pfeiffer, F. R., Wilson, J. W., Weinstock, J., Kuo, G. Y., Chambers, P. A., Holden, K. G., ... & Tobia, A. J. (1982). Dopaminergic activity of substituted 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines. Journal of medicinal chemistry, 25(4), 352–358.

- Weinstock, J., Wilson, J. W., Ladd, D. L., Brush, C. K., Pfeiffer, F. R., Kuo, G. Y., ... & Hieble, J. P. (1980). Separation of potent central and renal dopamine agonist activity in substituted 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines. Journal of medicinal chemistry, 23(9), 973–975.

- Wilson, J. W. (1985). The chemistry of dopamine receptors. In Dopamine Receptors (pp. 1-23). American Chemical Society.

- Setler, P. E., Sarau, H. M., Zirkle, C. L., & Saunders, H. L. (1978). The central effects of a novel dopamine agonist. European journal of pharmacology, 50(4), 419–430.

- Bradshaw, B., Evans, P., Fletcher, J., Lee, A. T. L., Mwashimba, P. G., Oehlrich, D., & Thomas, E. J. (2008). Synthesis of 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones: selective antagonists of muscarinic (M3) receptors. Organic & biomolecular chemistry, 6(9), 1645–1661.

- Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological reviews, 63(1), 182–217.

- Neumeyer, J. L., Baindur, N., Niznik, H. B., Guan, H. C., & Seeman, P. (1991). (+/-)-3-Allyl-6-bromo-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine, a new high-affinity D1 dopamine receptor ligand: synthesis and structure-activity relationship. Journal of medicinal chemistry, 34(11), 3366–3371.

- Kebabian, J. W., Agui, T., van Oene, J. C., Shigemoto, K., & Saavedra, J. M. (1986). The D1 dopamine receptor: a prototype for receptors linked to adenylate cyclase in a stimulatory manner. Trends in pharmacological sciences, 7, 96–99.

- Iorio, L. C., Barnett, A., Leitz, F. H., Houser, V. P., & Korduba, C. A. (1983). SCH 23390, a potential benzazepine antipsychotic with unique interactions on dopaminergic systems. The Journal of pharmacology and experimental therapeutics, 226(2), 462–468.

- Andersen, P. H., Grønvald, F. C., & Jansen, J. A. (1985). A comparison of the pharmacological characteristics of [3H]raclopride and [3H]spiperone binding to rat striatal dopamine receptors. Life sciences, 37(21), 1971–1983.

- Hyttel, J. (1983). SCH 23390 - the first selective dopamine D-1 antagonist. European journal of pharmacology, 91(1), 153–154.

- Neumeyer, J. L., Kula, N. S., Bergman, J., & Baldessarini, R. J. (2003). Receptor affinities of dopamine D1 receptor-selective novel phenylbenzazepines. European journal of pharmacology, 474(2-3), 137–140.

- Luedtke, R. R., & Mach, R. H. (2003). Progress in developing subtype selective ligands for dopamine receptors. Current pharmaceutical design, 9(8), 643–672.

- Boundy, V. A., Luedtke, R. R., Galli, A., & Mailman, R. B. (1993). A-69024: a potent and selective full dopamine D1 receptor agonist. The Journal of pharmacology and experimental therapeutics, 264(2), 862–869.

- DeNinno, M. P., Schoenleber, R., Asin, K. E., MacKenzie, R., & Kebabian, J. W. (1990). (1R,3S)-1-(aminomethyl)-3,4-dihydro-5,6-dihydroxy-3-phenyl-1H-2-benzopyran: a potent and selective D1 agonist. Journal of medicinal chemistry, 33(10), 2948–2950.

- Weinstock, J., Gaitanopoulos, D. E., Stringer, O. D., Franz, R. G., Hieble, J. P., & Wilson, J. W. (1982). Absolute stereochemistry and dopaminergic activity of enantiomers of 2,3,4,5-tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine. Journal of medicinal chemistry, 25(6), 655–659.

- Neumeyer, J. L., Ahem, D. G., Granchelli, F. E., Kula, N. S., & Baldessarini, R. J. (1990). Development of a high affinity and stereoselective photoaffinity label for the D-1 dopamine receptor: synthesis and resolution of 7-[125I]iodo-8-hydroxy-3-methyl-1-(4'-azidophenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine. Journal of medicinal chemistry, 33(2), 521–526.

Sources

- 1. Sci-Hub. Dopaminergic activity of substituted 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines / Journal of Medicinal Chemistry, 1982 [sci-hub.ru]

- 2. Ki Summary [bindingdb.org]

- 3. Dopaminergic activity of substituted 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dopamine D1/D5 receptor antagonists with improved pharmacokinetics: design, synthesis, and biological evaluation of phenol bioisosteric analogues of benzazepine D1/D5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. danabiosci.com [danabiosci.com]

Metabolic stability profile of 2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol

Title: Metabolic Stability Profiling of the 2-Benzazepine Scaffold: A Technical Guide to 2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol

Executive Summary & Structural Context

The compound 2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol represents a privileged bicyclic scaffold often utilized as a core fragment in the design of NMDA receptor antagonists, kinase inhibitors, and CNS-active agents. Its metabolic stability profile is governed by two critical functional handles: a secondary amine at position 2 and a benzylic alcohol at position 5.

This technical guide provides a comprehensive framework for profiling the metabolic fate of this scaffold. Unlike simple aliphatic amines, the 2-benzazepine ring system exhibits specific conformational flexibility that influences enzymatic access by Cytochrome P450 (CYP) and Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes.

Key Metabolic Liabilities:

-

Primary Phase I Risk: Dehydrogenation of the C5-hydroxyl to the corresponding ketone (5-oxo).

-

Primary Phase II Risk: Direct O-glucuronidation at C5 or N-glucuronidation at N2.

-

Secondary Risk: Aromatic hydroxylation or N-oxidation.

Predictive Metabolic Pathways (In Silico & Mechanistic)

Before initiating wet-lab experiments, we must map the theoretical metabolic tree. The C5-benzylic position is chemically activated, making it the "soft spot" for oxidative metabolism.

Figure 1: Predicted Metabolic Fate of 2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol

Caption: Predicted Phase I and Phase II metabolic trajectories. The benzylic alcohol (M1 pathway) and secondary amine (M4 pathway) represent the primary clearance mechanisms.

Experimental Protocol: Microsomal Stability Assay

To determine the Intrinsic Clearance (

Critical Scientific Rationale:

-

Concentration (<1 µM): We use 1 µM substrate concentration to ensure we are operating under linear kinetic conditions (

). Higher concentrations may saturate enzymes, artificially prolonging half-life. -

Cofactors:

-

NADPH: Required for CYP and FMO activity (Phase I).

-

UDPGA: Required if assessing Glucuronidation (Phase II) in microsomes (though hepatocytes are preferred for Phase II).

-

Alamethicin: A pore-forming peptide must be added if testing for Glucuronidation in microsomes to allow UDPGA entry into the lumen.

-

Protocol Workflow

Materials:

-

Pooled Liver Microsomes (Human/Rat/Mouse) at 20 mg/mL protein.

-

NADPH Regenerating System (or 1 mM NADPH final).

-

Phosphate Buffer (100 mM, pH 7.4).

-

Stop Solution: Acetonitrile (ACN) with Internal Standard (e.g., Tolbutamide).

Step-by-Step Methodology:

-

Pre-Incubation:

-

Prepare a 2X Master Mix : 1.0 mg/mL microsomes in Phosphate Buffer.

-

Prepare a 2X Compound Mix : 2 µM test compound in Phosphate Buffer (0.2% DMSO max).

-

Aliquot 30 µL of Master Mix into a 96-well plate.

-

Add 30 µL of Compound Mix.

-

Result: Final volume 60 µL, Protein 0.5 mg/mL, Compound 1 µM.

-

Pre-warm at 37°C for 10 minutes.

-

-

Reaction Initiation:

-

Add 15 µL of NADPH solution (pre-warmed) to start the reaction.

-

Control: For "No Cofactor" controls, add buffer instead of NADPH.

-

-

Sampling (Time Course):

-

At

minutes, remove aliquots. -

Immediately dispense into plates containing ice-cold Stop Solution (ratio 1:3 sample:solvent).

-

-

Quench & Analysis:

-

Centrifuge plates at 3,500 rpm for 20 minutes at 4°C to pellet proteins.

-

Analyze supernatant via LC-MS/MS (MRM mode).

-

Figure 2: Experimental Workflow Diagram

Caption: Standardized workflow for microsomal stability assessment ensuring enzyme linearity and rapid quenching.

Data Analysis & Interpretation

The stability profile is quantified by the rate of disappearance of the parent molecule.

Calculations

Plot

-

Half-Life (

): -

Intrinsic Clearance (

):

Benchmarking the 2-Benzazepine Scaffold

Based on structural precedents (e.g., Fenoldopam, Varenicline-like fragments), typical values for this scaffold in Human Liver Microsomes (HLM) are:

| Parameter | High Stability (Ideal) | Moderate Stability | Low Stability (High Clearance) |

| > 60 | 15 - 60 | < 15 | |

| < 10 | 10 - 50 | > 50 | |

| Likely Outcome | If C5-OH is sterically hindered. | Typical for unsubstituted benzazepines. | If rapid oxidation to ketone occurs. |

Interpretation Guide:

-

High Clearance: Indicates the C5-hydroxyl is rapidly oxidized. Strategy: Block metabolism by methylating the C5 position (gem-dimethyl) or fluorinating the aromatic ring to reduce electron density.

-

Low Clearance: Excellent. Proceed to hepatocyte stability to check for Phase II glucuronidation, which microsomes might miss without UDPGA/Alamethicin.

Analytical Method (LC-MS/MS Conditions)

To ensure Trustworthiness and reproducibility, the analytical method must be tuned for the specific polarity of the benzazepine-ol.

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: 0.1% Formic Acid in Acetonitrile.

-

-

Gradient: 5% B to 95% B over 1.5 minutes (Rapid gradient required for high throughput).

-

Ionization: ESI Positive Mode (

). -

MRM Transitions (Predicted):

-

Parent MW: ~163.2 Da.

-

Precursor Ion: 164.2 (

). -

Fragment Ions: Loss of

(146.[1]2) or ring opening fragments.

-

References

- Di, L., & Kerns, E. H. (2016).Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.

-

Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes." Drug Metabolism and Disposition, 27(11), 1350-1359. Link

-

Katritzky, A. R., et al. (2002). "Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines." Journal of the Chemical Society, Perkin Transactions 2. (Provides structural insights into the ring flexibility affecting metabolic access). Link

-

Domainex. "Microsomal Stability Assay Protocol." (Industry standard protocol verification). Link

Sources

A Technical Guide to the History and Discovery of Benzazepin-5-ol Analogs in Drug Design

The journey of drug discovery is often a narrative of incremental innovation, where the modification of a core chemical scaffold unlocks new therapeutic possibilities. The story of benzazepin-5-ol analogs is a compelling chapter in this narrative, showcasing the power of medicinal chemistry to refine and repurpose a privileged structure for a range of biological targets. This guide provides an in-depth exploration of the history, discovery, and evolution of these compounds, from their early beginnings to their current status as versatile templates in modern drug design.

The Benzazepine Scaffold: A Foundation for CNS-Active Agents

The benzazepine core, a fusion of a benzene ring and a seven-membered azepine ring, represents a significant class of heterocyclic compounds in medicinal chemistry.[1][2] The inherent conformational flexibility of the seven-membered ring allows for diverse spatial arrangements of substituents, enabling interactions with a wide array of biological targets. The initial breakthrough in this chemical space came with the discovery of the first benzodiazepine in 1955, which led to the development of widely used anxiolytic and hypnotic drugs.[1][3] While distinct from benzazepines, the success of benzodiazepines highlighted the therapeutic potential of this fused ring system in modulating central nervous system (CNS) activity.

The introduction of a hydroxyl group at the 5-position of the benzazepine ring, creating the benzazepin-5-ol scaffold, proved to be a critical modification. This hydroxyl group can act as a crucial hydrogen bond donor or acceptor, facilitating high-affinity interactions with target receptors.

Caption: General chemical structure of the benzazepin-5-ol core.

Early Discoveries: Targeting Dopamine Receptors

The 1980s marked a pivotal period in the exploration of benzazepin-5-ol analogs, with a primary focus on their interaction with dopamine receptors. Dopamine, a key neurotransmitter, is implicated in the pathophysiology of several neuropsychiatric disorders, including schizophrenia and Parkinson's disease.[4]

Two classical examples from this era are SCH 23390 and SCH 39166, which emerged as potent and selective antagonists of the D1 and D5 dopamine receptors.[5]

-

SCH 23390 ((R)-(+)-8-chloro-2,3,4,5-tetrahydro-3-methyl-5-phenyl-1H-3-benzazepin-7-ol): This compound demonstrated high affinity for D1 receptors with a Ki value of 1.3 nM and had minimal effects on D2, adrenergic, muscarinic, and histaminergic receptors.[4] Its selectivity made it an invaluable tool for studying the physiological roles of D1 receptors.

-

SCH 39166: Similar to SCH 23390, this analog also exhibited high affinity for D1/D5 receptors.[5]

These early discoveries established the benzazepin-5-ol scaffold as a promising template for developing CNS-active drugs. However, these initial compounds faced challenges with poor oral bioavailability and rapid first-pass metabolism, primarily due to the presence of the phenolic hydroxyl group.[5] This limitation spurred further research into optimizing the pharmacokinetic properties of this class of molecules.

The Evolution of Drug Design: Structure-Activity Relationship (SAR) Studies

The core principles of medicinal chemistry revolve around understanding the relationship between a molecule's structure and its biological activity (SAR).[6] For benzazepin-5-ol analogs, extensive SAR studies have been conducted to enhance their therapeutic potential.

A key strategy to address the metabolic liability of the phenolic hydroxyl group was the exploration of phenol bioisosteres. This involves replacing the phenol with other functional groups that can mimic its hydrogen bonding capabilities while being less susceptible to metabolic conjugation. Researchers synthesized and evaluated various heterocyclic systems containing an N-H hydrogen bond donor as phenol isosteres.[5] This led to the development of potent D1/D5 antagonists with improved pharmacokinetic profiles, such as benzimidazolone and benzothiazolone analogs.[5]

The following table summarizes the general structure-activity relationships for benzazepin-5-ol analogs targeting dopamine receptors.

| Position | Substituent | Effect on Activity |

| N-3 | Small alkyl groups (e.g., methyl) | Generally well-tolerated and can maintain or enhance potency. |

| C-5 | Phenyl or substituted phenyl | Crucial for high-affinity binding. Substitutions on the phenyl ring can modulate selectivity. |

| C-7 | Halogen (e.g., Chloro, Bromo) | Often increases potency. |

| C-8 | Halogen (e.g., Chloro) | Can enhance selectivity for D1-like receptors. |

This table represents a generalized summary based on published SAR studies.

Caption: A typical workflow for the structure-activity relationship-guided design of benzazepin-5-ol analogs.

Expanding Therapeutic Horizons

While the initial focus was on dopamine receptors for the treatment of schizophrenia, the versatility of the benzazepin-5-ol scaffold has led to its exploration for other therapeutic applications.[7][8]

Derivatives of the benzazepine core have been synthesized and evaluated as 5-HT2C receptor agonists.[9] These compounds have shown potential in animal models for conditions where 5-HT2C receptor activation is beneficial.

More recently, novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives have been identified as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1).[10] PARP-1 is a key enzyme in DNA repair, and its inhibition is a promising strategy for cancer treatment. One of the synthesized compounds, 11b , exhibited significant anti-proliferative effects against lung cancer cells and potent PARP-1 inhibitory activity.[10] Molecular docking studies suggest that these compounds effectively occupy the active site of the PARP-1 enzyme.[10]

Experimental Protocols: A Glimpse into the Lab

The development of novel benzazepin-5-ol analogs involves a combination of synthetic chemistry and pharmacological evaluation.

The synthesis of benzazepine derivatives can be achieved through various routes, often involving multi-step reactions.[11][12] A common approach involves the construction of the seven-membered ring through cyclization reactions.

Step-by-Step Synthesis of a Generic Benzazepin-5-ol Analog:

-

Starting Material Preparation: Begin with a suitably substituted 2-aminobenzophenone derivative.

-

Ring Expansion/Formation: Employ a ring expansion strategy or a multi-step sequence involving the formation of an intermediate that can be cyclized to form the benzazepine core. Palladium-catalyzed reactions have been utilized for the synthesis of benzazepine scaffolds.[11]

-

Functional Group Interconversion: Introduce or modify functional groups as needed. This may include the introduction of the 5-hydroxyl group via oxidation or other transformations.

-

N-Alkylation: If required, alkylate the nitrogen atom of the azepine ring using an appropriate alkyl halide.

-

Purification and Characterization: Purify the final compound using techniques such as column chromatography and characterize its structure using NMR, mass spectrometry, and IR spectroscopy.[12]

To determine the affinity of the synthesized compounds for their target receptor (e.g., dopamine D1 receptor), a radioligand binding assay is commonly performed.

Protocol Outline:

-

Membrane Preparation: Prepare cell membranes expressing the target receptor (e.g., from HEK293 cells transfected with the human D1 receptor gene).

-

Assay Setup: In a 96-well plate, add the cell membranes, a radiolabeled ligand with known high affinity for the receptor (e.g., [3H]SCH 23390), and varying concentrations of the test compound.

-

Incubation: Incubate the plate at a specific temperature for a set period to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound radioligand from the unbound.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Caption: A simplified diagram of the dopamine D1 receptor signaling cascade.

Conclusion and Future Directions

The history of benzazepin-5-ol analogs in drug design is a testament to the enduring value of scaffold-based drug discovery. From their origins as dopamine receptor antagonists for CNS disorders to their more recent emergence as potential anticancer agents, these compounds have demonstrated remarkable versatility. Future research will likely focus on further refining their selectivity and pharmacokinetic properties, as well as exploring their potential against a wider range of biological targets. The continued application of rational drug design principles and innovative synthetic methodologies will undoubtedly unlock new therapeutic applications for this privileged chemical scaffold.

References

-

Tolu-Bolaji, O. O., Sojinu, S. O., Okedere, A. P., & Olayinka, O. O. (2022). A review on the chemistry and pharmacological properties of benzodiazepine motifs in drug design. Taylor & Francis Online. [Link]

-

Tolu-Bolaji, O. O., Sojinu, S. O., Okedere, A. P., & Olayinka, O. O. (2022). A review on the chemistry and pharmacological properties of benzodiazepine motifs in drug design. ResearchGate. [Link]

-

NarminHamaaminHussen. (n.d.). Benzodiazepines--Medicinal Chemistry. Slideshare. [Link]

-

(2025). 1, 5-Benzothiazepines in Medicinal Chemistry: Structural Diversity, Biological Targets and Drug Discovery. Zenodo. [Link]

-

Xu, R., et al. (2005). Dopamine D1/D5 receptor antagonists with improved pharmacokinetics: design, synthesis, and biological evaluation of phenol bioisosteric analogues of benzazepine D1/D5 antagonists. PubMed. [Link]

-

Li, Y., et al. (2023). Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors. PMC. [Link]

-

(2020). Palladium-Catalyzed Benzodiazepines Synthesis. MDPI. [Link]

-

Neumeyer, J. L., et al. (1995). Synthesis and receptor affinities of some conformationally restricted analogs of the dopamine D1 selective ligand (5R)-8-chloro-2,3,4,5-tetrahydro-3-methyl-5-phenyl-1H-3-benzazepin-7-ol. Journal of Medicinal Chemistry. [Link]

-

(n.d.). Structure‐activity relationship study of the designed analogs (5 aa–cm). ResearchGate. [Link]

-

(n.d.). View of SYNTHESIS OF NOVEL BENZAZEPINE DERIVETIVE AND THERE BIOLOGICAL SCREENING. International Journal of Environmental Sciences. [Link]

-

Shimada, I., et al. (2008). Synthesis and structure-activity relationships of a series of benzazepine derivatives as 5-HT2C receptor agonists. PubMed. [Link]

-

Zhang, H., et al. (2018). Discovery of Benzoazepinequinoline (BAQ) Derivatives as Novel, Potent, Orally Bioavailable Respiratory Syncytial Virus Fusion Inhibitors. PubMed. [Link]

-

Wolkowitz, O. M., & Pickar, D. (1991). Benzodiazepines in the treatment of schizophrenia: a review and reappraisal. PubMed. [Link]

-

(n.d.). Representative benzothiazepine derivatives either in clinical use or currently undergoing clinical trials. ResearchGate. [Link]

-

Kiss, L., et al. (2022). Ready access to 7,8-dihydroindolo[2,3-d][1]benzazepine-6(5H)-one scaffold and analogues via early-stage Fischer ring-closure reaction. Beilstein Journals. [Link]

-

(2005). (R)-(+)-8-Chloro-2,3,4,5-tetrahydro-3-[11C]methyl-5-phenyl-1H-3-benzazepin-7-ol ([11C]SCH 23390). NCBI. [Link]

-

(2025). SYNTHESIS OF NOVEL BENZAZEPINE DERIVETIVE AND THERE BIOLOGICAL SCREENING. International Journal of Environmental Sciences. [Link]

-

Popescu, B. G., et al. (2023). Benzodiazepines and Mood Stabilizers in Schizophrenia Patients Treated with Oral versus Long-Acting Injectable Antipsychotics—An Observational Study. PMC. [Link]

-

(2026). 1,5-Benzothiazepine: As Potential Biologically Active Agent. Der Pharma Chemica. [Link]

-

(2025). Synthesis of new benzotriazepin-5(2H)-one derivatives of expected antipsychotic activity. ResearchGate. [Link]

-

Le-Dévéhat, F., et al. (2013). Design, synthesis and anticancer properties of 5-arylbenzoxepins as conformationally restricted isocombretastatin A-4 analogs. PubMed. [Link]

-

(n.d.). Structure Activity Relationship Of Drugs. Sema. [Link]

-

Jensen, A. A., et al. (2013). Design, synthesis, and pharmacological characterization of N- and O-substituted 5,6,7,8-tetrahydro-4H-isoxazolo[4,5-d]azepin-3-ol analogues: novel 5-HT(2A)/5-HT(2C) receptor agonists with pro-cognitive properties. PubMed. [Link]

-

(2005). Structure Activity Relationships. Drug Design Org. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Benzodiazepines--Medicinal Chemistry | PDF [slideshare.net]

- 4. (R)-(+)-8-Chloro-2,3,4,5-tetrahydro-3-[11C]methyl-5-phenyl-1H-3-benzazepin-7-ol ([11C]SCH 23390) - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Dopamine D1/D5 receptor antagonists with improved pharmacokinetics: design, synthesis, and biological evaluation of phenol bioisosteric analogues of benzazepine D1/D5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 7. Benzodiazepines in the treatment of schizophrenia: a review and reappraisal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Benzodiazepines and Mood Stabilizers in Schizophrenia Patients Treated with Oral versus Long-Acting Injectable Antipsychotics—An Observational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and structure-activity relationships of a series of benzazepine derivatives as 5-HT2C receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1’-cyclohexan]-5-ol derivatives as PARP-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. theaspd.com [theaspd.com]

A Technical Guide to the Solubility of 2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol in Organic Solvents

Introduction: The Imperative of Solubility in Drug Development

The journey of a drug candidate from discovery to a viable therapeutic is critically dependent on its physicochemical properties, among which solubility stands as a primary gatekeeper. Poor solubility can severely limit a compound's bioavailability, hinder formulation development, and ultimately lead to the failure of an otherwise promising therapeutic agent.[1][2] This guide provides an in-depth technical exploration of the solubility of 2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol, a heterocyclic compound representative of structures encountered in medicinal chemistry.

For researchers, formulation scientists, and process chemists, a thorough understanding of a compound's solubility profile in various organic solvents is not merely academic. It is a practical necessity that informs critical decisions in synthesis, purification, formulation, and preclinical evaluation.[2] This document outlines the theoretical principles governing solubility, presents a robust experimental framework for its determination, and discusses the interpretation of solubility data within the context of Good Laboratory Practices (GLP).

Physicochemical Profile of 2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol

Understanding the inherent properties of the solute is the first step in predicting and interpreting its solubility.

-

Molecular Structure: C₁₀H₁₃NO

-

Molecular Weight: 163.22 g/mol

-

Key Functional Groups:

-

Secondary Amine (-NH-): Capable of acting as both a hydrogen bond donor and acceptor. As a weak base, its protonation state is pH-dependent.

-

Hydroxyl Group (-OH): A polar group that is a strong hydrogen bond donor and acceptor.

-

Aromatic Ring: A non-polar, hydrophobic moiety.

-

-

Predicted Lipophilicity (XlogP): ~1.5.[3] This value suggests a moderate balance between hydrophilicity and lipophilicity, indicating that the molecule does not possess extreme polarity in either direction.

The presence of both polar, hydrogen-bonding groups and a non-polar aromatic system suggests that its solubility will be highly sensitive to the nature of the solvent.

Theoretical Framework: The Chemistry of Dissolution

The principle of "like dissolves like" is the cornerstone of solubility prediction. Dissolution is an energetically driven process where the interactions between solute and solvent molecules must overcome the solute-solute (crystal lattice energy) and solvent-solvent interactions.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in strong hydrogen bonding. The hydroxyl and amine groups of 2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol are expected to interact favorably with these solvents, leading to good solubility.

-

Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents have dipole moments and can act as hydrogen bond acceptors but not donors. They can solvate the molecule effectively, though perhaps less so than protic solvents that can interact with all of the molecule's hydrogen-bonding sites.

-

Non-Polar Solvents (e.g., Toluene, Hexane): These solvents primarily interact through weaker van der Waals forces. The non-polar aromatic ring of the solute will interact favorably, but the polar -OH and -NH groups will be poorly solvated, likely resulting in low solubility.[4]

The following diagram illustrates the relationship between molecular and solvent properties that govern solubility.

Experimental Protocol: Equilibrium Solubility Determination

To ensure data integrity and reproducibility, the equilibrium shake-flask method is the gold standard for determining thermodynamic solubility.[5] This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Mandatory Adherence to Good Laboratory Practices (GLP)

All solubility experiments must be conducted in accordance with GLP to ensure the quality and integrity of the data.[6][7] Key principles include:

-

Standard Operating Procedures (SOPs): The entire workflow must be governed by a detailed, approved SOP.

-

Equipment Calibration: All equipment, especially analytical balances and HPLC systems, must be calibrated and records maintained.[6]

-

Data Integrity: All raw data, observations, and calculations must be recorded directly, promptly, and legibly in a laboratory notebook.[6]

-

Chain of Custody: The identity, purity, and handling of the test compound must be meticulously documented.[7]

Shake-Flask Method Workflow

The following diagram outlines the step-by-step experimental workflow.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of solid 2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol to a series of glass vials. The amount should be sufficient to ensure a solid phase remains at equilibrium.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the selected organic solvent to each vial.

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C). Allow the samples to equilibrate for a sufficient period (typically 24-72 hours). It is crucial to demonstrate that equilibrium has been reached by sampling at multiple time points (e.g., 24h, 48h) and showing that the concentration has plateaued.[8]

-

Sampling: After equilibration, allow the vials to stand until the excess solid has settled. Carefully withdraw an aliquot from the supernatant.

-

Phase Separation: Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved particles. This step is critical; failure to remove solids will lead to an overestimation of solubility.[9]

-

Analysis: Dilute the filtered sample with the mobile phase to a concentration within the calibrated range of the analytical method. Quantify the concentration using a validated HPLC-UV method.

Analytical Quantification: HPLC-UV Method

High-Performance Liquid Chromatography (HPLC) is the preferred technique for accurately quantifying the concentration of the dissolved analyte due to its specificity and sensitivity.[10]

-

System: HPLC with UV Detector

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm). A C18 column is suitable for retaining and separating moderately polar compounds like the target analyte.[10][11]

-

Mobile Phase: An isocratic mixture of acetonitrile and a buffer (e.g., 20 mM ammonium acetate, pH adjusted to 7.0). The exact ratio (e.g., 40:60 v/v) should be optimized to achieve a good peak shape and a reasonable retention time.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Determined from the UV spectrum of the compound (e.g., 240 nm).

-

Quantification: Concentration is determined by comparing the peak area of the sample to a standard curve prepared from known concentrations of the reference standard. The standard curve must demonstrate linearity over the expected concentration range.

Solubility Data (Illustrative)

The following table presents illustrative solubility data for 2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol in a range of common organic solvents at 25°C. This data is provided to demonstrate the application of the described methodology.

| Solvent | Solvent Class | Polarity Index | Illustrative Solubility (mg/mL) |

| Methanol | Polar Protic | 5.1 | > 100 |

| Ethanol | Polar Protic | 4.3 | 85.2 |

| Acetonitrile | Polar Aprotic | 5.8 | 45.5 |

| Acetone | Polar Aprotic | 5.1 | 60.1 |

| Dichloromethane | Slightly Polar | 3.1 | 15.8 |

| Toluene | Non-Polar | 2.4 | 2.1 |

| n-Hexane | Non-Polar | 0.1 | < 0.1 |

Interpretation and Discussion

The illustrative data aligns with the theoretical principles discussed earlier.

-

High Solubility in Polar Protic Solvents: The compound shows the highest solubility in methanol. This is attributed to the strong hydrogen bonding interactions between the solvent and the solute's -OH and -NH groups.

-

Moderate Solubility in Polar Aprotic Solvents: Solubility in solvents like acetonitrile and acetone is significant but lower than in protic solvents. These solvents can accept hydrogen bonds from the solute's -OH and -NH groups but cannot donate them, resulting in slightly less effective solvation.

-

Low Solubility in Non-Polar Solvents: As predicted, solubility is very low in toluene and negligible in hexane. The energy gained from van der Waals interactions between the solvent and the solute's aromatic ring is insufficient to overcome the strong solute-solute hydrogen bonds in the crystal lattice.[4]

This solubility profile is crucial for drug development. The high solubility in alcohols is advantageous for creating concentrated stock solutions for in vitro assays. The low solubility in non-polar solvents suggests that precipitation crystallization could be an effective purification strategy.

Conclusion

This guide has provided a comprehensive framework for understanding, determining, and interpreting the solubility of 2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol in organic solvents. By integrating theoretical principles with a robust, GLP-compliant experimental protocol, researchers can generate high-quality, reliable data. This data is fundamental to making informed decisions that accelerate the progression of drug candidates through the development pipeline, from early-stage discovery and process chemistry to final formulation. The principles and methodologies detailed herein are broadly applicable to a wide range of small molecule drug candidates.

References

-

Baka, E. (2011). Good laboratory practice of equilibrium solubility measurement. Acta Pharmaceutica Hungarica, 81(1), 18-28. Available at: [Link]

-

U.S. Environmental Protection Agency (EPA). (2016). Good Laboratory Practices Advisories. Available at: [Link]

-

Al-Ghananeem, A. M., et al. (2007). Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture. Journal of Analytical Methods in Chemistry. Available at: [Link]

-

Musshoff, F., & Daldrup, T. (1997). Analysis of low-dose benzodiazepines by HPLC with automated solid-phase extraction. Clinical Chemistry, 43(3), 545-551. Available at: [Link]

-

Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Available at: [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Toxicity and Drug Testing. IntechOpen. Available at: [Link]

-

Abraham, M. H., et al. (2010). Prediction of solubility of drugs and other compounds in organic solvents. Journal of Pharmaceutical Sciences, 99(3), 1500-1515. Available at: [Link]

-

Al-Ghananeem, A. M., et al. (2022). A Simple and Reliable Liquid Chromatographic Method for Simultaneous Determination of Five Benzodiazepine Drugs in Human Plasma. Analytica, 3(2), 223-234. Available at: [Link]

-

Bergström, C. A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Drug Discovery and Development. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10464472, 2,3,4,5-tetrahydro-1H-2-benzazepine. Available at: [Link]

-

NCERT. (2008). Chemistry Part I Class XI. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1400243, 2,3,4,5-Tetrahydro-1H-benzo(d)azepine. Available at: [Link]

-

Biobide. (2024). Good Laboratory Practices (GLP): 2024 Guide. Available at: [Link]

-

Dong, M. W., & Hu, G. (2023). Good Laboratory Practice (GLP): An Overview for the Analytical Chemist. LCGC North America, 41(10), 454-460. Available at: [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 55212042, 2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride. Available at: [Link]

-

LibreTexts Chemistry. (2019). Solubility. Available at: [Link]

-

World Health Organization (WHO). (2018). Annex 4: Guidance on equilibrium solubility studies. In WHO Expert Committee on Specifications for Pharmaceutical Preparations: fifty-second report. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for 2,3,4,5-tetrahydro-1h-1-benzazepin-5-ol. Available at: [Link]

Sources

- 1. rheolution.com [rheolution.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. PubChemLite - 2,3,4,5-tetrahydro-1h-1-benzazepin-5-ol (C10H13NO) [pubchemlite.lcsb.uni.lu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Good Laboratory Practices (GLP): 2024 Guide | Biobide [biobide.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. who.int [who.int]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. benchchem.com [benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Scalable synthesis protocols for 2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol

Application Note: Scalable Manufacturing of 2,3,4,5-Tetrahydro-1H-2-benzazepin-5-ol via Intramolecular Friedel-Crafts Cyclization

Strategic Overview & Retrosynthetic Logic

The 2,3,4,5-tetrahydro-1H-2-benzazepine scaffold represents a privileged structure in medicinal chemistry, distinct from its more common 3-benzazepine isomer (e.g., fenoldopam). The 5-hydroxyl derivative is a critical intermediate for functionalizing the benzylic position, often serving as a precursor for CNS-active agents (dopaminergic or serotonergic modulators).

The Challenge: Constructing medium-sized (7-membered) rings is entropically disfavored compared to 5- or 6-membered rings. Direct cyclization often leads to intermolecular polymerization or requires high-dilution conditions unsuitable for kilogram-scale manufacturing.

The Solution:

This protocol utilizes an Intramolecular Friedel-Crafts Acylation of an

-

Atom Economy: It utilizes inexpensive benzylamine and acrylate starting materials.

-

Scalability: It avoids noble metal catalysts (e.g., Pd-catalyzed Heck cyclizations) which are cost-prohibitive at early development stages.

-

Robustness: The use of a sulfonyl protecting group (

-Tosyl) directs the cyclization and prevents the nitrogen lone pair from poisoning the Lewis Acid catalyst (

Synthetic Pathway & Mechanism

The synthesis proceeds in three distinct phases: Precursor Assembly, Ring Closure, and Stereoselective Reduction.

Phase 1: Precursor Assembly (Michael Addition)

We begin with the conjugate addition of benzylamine to methyl acrylate, followed by

Phase 2: The Friedel-Crafts Cyclization

The carboxylic acid is converted to an acid chloride, which undergoes intramolecular electrophilic aromatic substitution.

-

Regioselectivity:[1] The cyclization occurs ortho to the benzyl methylene group. The methylene acts as a weak activator, while the steric constraints of the tether favor the 7-membered ring formation over intermolecular reactions when concentration is controlled.

Phase 3: Reduction

The resulting 5-one is reduced to the 5-ol using Sodium Borohydride (

Figure 1: Synthetic workflow from commodity starting materials to the target benzazepine alcohol.

Detailed Experimental Protocols

Protocol A: Synthesis of -Tosyl-N-benzyl- -alanine (The Cyclization Precursor)

Rationale: Direct cyclization of secondary amines fails due to complexation with

-

Michael Addition:

-

Charge a reactor with Benzylamine (1.0 equiv) and Methanol (5 vol).

-

Add Methyl Acrylate (1.1 equiv) dropwise over 1 hour, maintaining temperature

C (Exothermic). -

Stir for 4 hours. Concentration yields the crude secondary amine.

-

-

Protection:

-

Hydrolysis:

Protocol B: Intramolecular Friedel-Crafts Cyclization

Safety Critical: This step involves the generation of HCl gas and a highly exothermic quench. A scrubber system is required.

Reagents:

-

-Tosyl-N-benzyl-

-

Thionyl Chloride (

) (1.5 equiv) -

Aluminum Chloride (

) (3.0 equiv) - Must be anhydrous and free-flowing. -

Dichloromethane (DCM) (anhydrous)

Procedure:

-

Acid Chloride Formation:

-

Dissolve the carboxylic acid precursor in DCM (10 vol).

-

Add

and a catalytic drop of DMF. Reflux for 2 hours. -

Concentrate to dryness to remove excess

(azeotrope with toluene if necessary). -

Redissolve the resulting oil in anhydrous DCM (10 vol).

-

-

Cyclization:

-

In a separate vessel, suspend

(3.0 equiv) in DCM (10 vol) at -

Slow Addition: Add the acid chloride solution to the

slurry dropwise over 2 hours. Do not allow temperature to exceed -

Allow to warm to Room Temperature (RT) and stir for 12 hours. The mixture will turn dark/brown.

-

-

Quench (The "Inverse Addition"):

-

Prepare a mixture of Ice/HCl (conc) in a quench vessel.

-

Slowly pour the reaction mixture into the Ice/HCl mixture with vigorous stirring. Never add water to the reaction vessel.

-

-

Workup:

Protocol C: Reduction to the 5-ol

Rationale:

-

Suspend the Ketone (from Protocol B) in Methanol (10 vol).

-

Cool to

C. -

Add Sodium Borohydride (

) (1.5 equiv) portion-wise. Gas evolution ( -

Stir at

C for 1 hour, then warm to RT for 1 hour. -

Quench: Add Acetone (1 vol) to destroy excess hydride, then concentrate.

-

Partition residue between Water and EtOAc.

-

Isolation: Evaporate solvent to yield the 2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol (as the

-Tosyl derivative).

Process Safety & Troubleshooting

The Friedel-Crafts step is the most hazardous operation. The following logic gate describes the critical decision points during the quench phase.

Figure 2: Safety logic for the exothermic quenching of Aluminum Chloride reactions.

Analytical Specifications

| Parameter | Specification | Method | Note |

| Appearance | White to Off-white solid | Visual | Ketone is often yellow; Alcohol is white. |

| Purity | > 98.0% | HPLC (C18, ACN/H2O) | Critical for biological assays. |